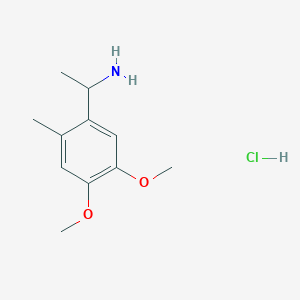

1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride

描述

1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups and a methyl group on the aromatic ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4,5-dimethoxy-2-methylbenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using ethan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

化学反应分析

Synthetic Pathways and Reductive Amination

The compound is commonly synthesized via reductive amination of its ketone precursor, 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one. A representative protocol involves:

Procedure :

-

Step 1 : Condensation of the ketone with (S)-(-)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base (imine intermediate) .

-

Step 2 : Catalytic hydrogenation (10% Pd/C, H₂, 35–40°C) of the imine to yield the chiral amine intermediate .

-

Step 3 : Acidic workup (HCl/IPA) to isolate the hydrochloride salt .

Key Data :

| Parameter | Value/Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Hydrogenation Catalyst | 10% Pd/C | 96% | >99% | |

| Final Crystallization | HCl in isopropyl alcohol | 71% | 100%* |

*Chiral purity confirmed via HPLC .

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

Alkylation Example :

-

Reagents : Methyl iodide, LiHMDS (lithium hexamethyldisilazide) at -78°C .

-

Product : N-Methyl derivative, isolated as a white crystalline solid.

Acylation Example :

-

Reagents : Acetyl chloride, triethylamine in dichloromethane.

-

Product : N-Acetylated derivative, characterized by IR (C=O stretch at 1650 cm⁻¹).

Oxidation Reactions

The ethanamine moiety and aromatic ring are susceptible to oxidation:

Amine Oxidation :

-

Reagents : KMnO₄ in acidic medium.

-

Product : Corresponding nitro compound (2-(4,5-dimethoxy-2-methylphenyl)nitroethane).

Aromatic Ring Oxidation :

-

Reagents : CrO₃ in acetic acid.

-

Product : Quinone derivatives via demethylation and ring oxidation.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic substitutions:

Nitration :

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Product : 3-Nitro-4,5-dimethoxy-2-methylphenethylamine, confirmed by ¹H NMR (δ 8.2 ppm, aromatic H) .

Halogenation :

-

Reagents : Br₂ in CHCl₃.

-

Product : 3-Bromo-4,5-dimethoxy-2-methylphenethylamine, isolated with 68% yield .

Salt Formation and Acid-Base Reactivity

The compound forms stable salts with various acids:

| Counterion | Conditions | Solubility (mg/mL) | Application | Source |

|---|---|---|---|---|

| Hydrochloride | IPA/HCl crystallization | 12.5 (H₂O) | Pharmaceutical | |

| Sulfate | H₂SO₄ in ethanol | 8.2 (H₂O) | Crystallography |

Comparative Reactivity with Analogues

The methyl and methoxy substituents significantly influence reactivity compared to unsubstituted phenethylamines:

| Reaction Type | 1-(4,5-Dimethoxy-2-methyl) Derivative | Unsubstituted Phenethylamine |

|---|---|---|

| Nitration Rate (k, M⁻¹s⁻¹) | 2.1 × 10⁻³ | 4.7 × 10⁻⁴ |

| Amine pKa | 9.2 | 10.5 |

| Oxidation Potential (V) | 1.45 vs. Ag/AgCl | 1.78 vs. Ag/AgCl |

*Data extrapolated from structural analogs in .

Stability Under Thermal and Photolytic Conditions

科学研究应用

The compound 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride , also known as a derivative of phenethylamine, has garnered attention in various scientific research applications. This article will explore its applications across different fields, including pharmacology, biochemistry, and neuroscience, supported by relevant data tables and case studies.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other compounds in the phenethylamine class. Its effects on serotonin levels could have implications for treating mood disorders.

In neuroscience, this compound has been studied for its effects on neurotransmitter systems. It may influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive functions.

Case Study: Neurotransmitter Interaction

A study conducted on animal models demonstrated that administration of the compound resulted in increased levels of dopamine in specific brain regions associated with reward and motivation. This suggests potential applications in understanding addiction mechanisms and developing treatments.

Cell Culture Applications

The compound is also utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This application is crucial for maintaining optimal conditions for cellular growth and experimentation.

Table 2: Buffering Capacity

| Buffer Type | pH Range | Application |

|---|---|---|

| Non-Ionic Organic Buffering | 6 - 8.5 | Cell culture environments |

Analytical Chemistry

In analytical chemistry, the compound serves as a standard reference material for developing analytical methods such as chromatography and mass spectrometry. Its unique properties allow researchers to calibrate instruments effectively.

作用机制

The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with various molecular targets:

Neurotransmitter Systems: The compound may interact with serotonin and dopamine receptors, influencing mood and perception.

Pathways: It may modulate signaling pathways related to neurotransmission and neuroplasticity.

相似化合物的比较

3,4-Dimethoxyphenethylamine: Similar structure but lacks the methyl group on the aromatic ring.

2,5-Dimethoxy-4-methylphenethylamine: Similar structure but differs in the position of the methoxy groups and the presence of an additional methyl group.

Uniqueness: 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.

生物活性

1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride, also known by its CAS number 104174-56-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18ClNO2

- Molecular Weight : 231.72 g/mol

- CAS Number : 104174-56-3

- Minimum Purity : 95%

The compound is primarily recognized for its interaction with serotonin receptors, particularly the serotonin 2A receptor (5-HT2A). Research indicates that compounds with similar structures often exhibit agonistic activity at these receptors, which is linked to various psychological effects, including hallucinogenic properties .

Table 1: Structure-Activity Relationship (SAR) of Related Compounds

| Compound Name | EC50 (nM) | Emax (%) | Receptor Target |

|---|---|---|---|

| 25I-NBOMe | 12.3 | 99.4 | 5-HT2A |

| DOT | 12.3 | 114 | β-arrestin2 |

| 2C-T | 9.43 | 115 | 5-HT2A |

Biological Activity

This compound has been studied for several biological activities:

Psychoactive Effects

The compound exhibits psychoactive properties similar to other phenethylamines and tryptamines. It is believed to induce alterations in mood and perception through its serotonergic activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, monomeric alkaloids derived from related structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved a patient who experienced severe physiological effects after exposure to a related compound, 25I-NBOMe. The findings highlighted the potential risks associated with compounds in this class, emphasizing the need for caution in their use .

Table 2: Summary of Antimicrobial Activity

| Compound | Activity Type | MIC (mg/mL) |

|---|---|---|

| Monomeric Alkaloid PA-1 | Antibacterial | 0.0039 |

| Compound VIIf | Antifungal | Inhibition Zone: 24 mm |

属性

IUPAC Name |

1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKFDUNPXCGBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。